molecular formula C31H33F3N2O5S B563053 Tipranavir-d4

Tipranavir-d4

Cat. No.: B563053
M. Wt: 606.7 g/mol
InChI Key: SUJUHGSWHZTSEU-YBLLDNOUSA-N
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Description

Tipranavir-d4 is a deuterated form of Tipranavir, a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. This compound is primarily used as an internal standard for the quantification of Tipranavir in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that aids in accurate quantification and analysis.

Scientific Research Applications

Tipranavir-d4 has several scientific research applications, including:

    Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the accurate quantification of Tipranavir.

    Pharmacokinetics: Helps in studying the pharmacokinetics and metabolism of Tipranavir by providing a stable isotope for tracking.

    Drug Development: Aids in the development of new protease inhibitors by serving as a reference compound in various assays.

    HIV Research: Used in research focused on understanding the mechanisms of HIV protease inhibitors and their resistance profiles.

Mechanism of Action

Target of Action

Tipranavir-d4, a deuterium-labeled version of Tipranavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .

Mode of Action

This compound inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . This inhibition prevents the formation of mature virions, thus blocking the replication of the virus . This compound may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 life cycle . By inhibiting the HIV-1 protease, this compound prevents the cleavage of viral polyproteins, which is a crucial step in the maturation of the virus . This results in the formation of immature, non-infectious viral particles .

Pharmacokinetics

This compound, like Tipranavir, requires pharmacokinetic boosting by ritonavir to achieve therapeutic levels with twice-daily dosing . It is absorbed incompletely, and its distribution volume varies among different age groups . This compound is metabolized in the liver, primarily via the CYP3A4 enzyme . It is excreted mainly in the feces, with a small amount excreted in the urine . The time to peak concentration in adults is approximately 3 hours, and the half-life elimination varies between 5.5 and 6 hours .

Result of Action

The primary result of this compound’s action is the formation of immature, non-infectious HIV-1 viral particles . This occurs due to the inhibition of the HIV-1 protease, which prevents the cleavage of viral polyproteins, a necessary step for the formation of mature, infectious virions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it must be administered with food for optimal absorption . Furthermore, it is both an inhibitor and inducer of cytochrome p450, with significant potential for drug-drug interactions . Therefore, it must be used cautiously when administered to patients who are receiving other drugs . Additionally, the presence of hepatic impairment can affect the plasma concentrations of this compound .

Safety and Hazards

Tipranavir is associated with elevations in alanine aminotransferase and aspartate aminotransferase levels, as well as elevated cholesterol and triglyceride levels . It can cause the typical gastrointestinal adverse effects associated with all protease inhibitors . It is toxic to aquatic life with long-lasting effects .

Future Directions

Tipranavir is a recently approved nonpeptidic protease inhibitor specifically developed for the management of human immunodeficiency virus (HIV) infection in treatment-experienced patients with protease inhibitor-resistant infection . It is active against a wide range of drug-resistant laboratory- and patient-derived isolates . It offers advantages in the management of cases of multidrug-resistant HIV infection .

Biochemical Analysis

Biochemical Properties

Tipranavir-d4, like its parent compound Tipranavir, is a potent inhibitor of the HIV-1 protease enzyme . This enzyme is crucial for the maturation of HIV-1, as it cleaves the viral polyprotein precursors into individual functional proteins . By inhibiting this enzyme, this compound prevents the formation of mature, infectious HIV-1 particles .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly those infected with HIV-1 . By inhibiting the HIV-1 protease, it prevents the maturation of the virus, thereby reducing the viral load within the cell . This can influence cell function by reducing the cell’s viral burden and potentially mitigating the harmful effects of HIV-1 infection .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of the HIV-1 protease enzyme . This binding inhibits the enzyme’s ability to cleave the viral polyprotein precursors, thus preventing the formation of mature, infectious HIV-1 particles . The flexibility of this compound allows it to bind to the active site of the enzyme even in viruses that have developed resistance to other protease inhibitors .

Dosage Effects in Animal Models

Information on the effects of this compound in animal models is currently limited. The use of animal models in antiviral therapeutics development is a well-established practice . Future studies could potentially explore the dosage effects of this compound in these models.

Metabolic Pathways

Tipranavir, the parent compound of this compound, is primarily metabolized by the CYP3A4 enzyme This suggests that this compound may also be metabolized via this pathway

Transport and Distribution

It is known that Tipranavir, when administered with ritonavir, has significant potential for drug-drug interactions due to its role as both an inhibitor and inducer of cytochrome p450 . This could potentially influence the transport and distribution of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tipranavir-d4 involves the incorporation of deuterium atoms into the Tipranavir molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Tipranavir can introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of deuterated reagents and solvents are used to achieve the desired level of deuteration.

    Purification: The synthesized this compound is purified using techniques such as chromatography to remove any impurities and achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Tipranavir-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Comparison with Similar Compounds

Similar Compounds

    Darunavir: Another non-peptidic protease inhibitor used in the treatment of HIV infection.

    Saquinavir: A peptidic protease inhibitor with a similar mechanism of action.

    Ritonavir: Often used in combination with other protease inhibitors to boost their efficacy.

Uniqueness of Tipranavir-d4

This compound is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical methods. The incorporation of deuterium atoms allows for precise quantification and analysis, making it a valuable tool in pharmacokinetic studies and drug development.

Properties

IUPAC Name

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i3D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUHGSWHZTSEU-YBLLDNOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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